molecular formula C10H10N2OS B1586488 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 4333-19-1

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B1586488
CAS No.: 4333-19-1
M. Wt: 206.27 g/mol
InChI Key: XGPFPXALZVOKRI-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of this compound and similar derivatives is often based on isothiocyanates . For example, 3-substituted 5-methylidene-2-thiohydantoins were synthesized by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium, followed by treatment of the reaction mixture with fuming hydrochloric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 206.26 and a calculated log Po/w (iLOGP) of 2.04, indicating its lipophilicity . Its water solubility is calculated to be 0.747 mg/ml .

Scientific Research Applications

Anticancer Activities

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one derivatives demonstrate significant potential in anticancer research. Vanitha et al. (2021) synthesized derivatives of this compound and conducted molecular docking studies. These derivatives were identified for their potential binding interactions with the Estrogen Receptor and evaluated for ADME properties, suggesting their utility in developing anticancer drugs (Vanitha et al., 2021). Similarly, Khodair et al. (2021) synthesized novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones with potent cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).

Electrochemical Applications

The electrochemical properties of this compound and its complexes have been studied by Beloglazkina et al. (2007). They synthesized complexes with transition metals and investigated their electrochemical behavior using techniques like cyclic voltammetry, suggesting applications in materials science and electrochemistry (Beloglazkina et al., 2007).

Antibacterial and Antifungal Activities

The derivatives of this compound also show promise in antimicrobial research. Ammar et al. (2016) synthesized new imidazolidineiminothione derivatives and evaluated their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ammar et al., 2016).

Computational Chemistry Applications

Computational studies, such as those conducted by Hadadi and Karimi (2015), provide insights into the charge transfer molecular complexes of this compound derivatives. Their research contributes to understanding the electronic interactions and stability of molecular complexes, which is crucial in the field of theoretical and computational chemistry (Hadadi & Karimi, 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statement H301 . Precautionary statements include P501-P270-P264-P301+P310+P330-P405 .

Mechanism of Action

Target of Action

PTH-alanine, also known as PHENYLTHIOHYDANTOIN-DL-ALANINE or 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, primarily targets the parathyroid hormone 1 receptor (PTH1R) located in the kidneys and bones . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism .

Mode of Action

PTH-alanine interacts with its target, the PTH1R, to regulate the concentration of calcium and phosphate in the body . It stimulates renal tubular calcium reabsorption and bone resorption, maintaining the concentration of calcium within a narrow range . Additionally, PTH-alanine stimulates the conversion of calcidiol to calcitriol in renal tubular cells, thereby promoting intestinal calcium absorption and bone turnover .

Biochemical Pathways

PTH-alanine affects several biochemical pathways. It plays a significant role in the regulation of extracellular calcium and phosphate metabolism . The hormone influences bone and renal tubular reabsorption of calcium and increases intestinal absorption . Moreover, PTH-alanine reduces plasma phosphate levels, emphasizing its critical role in calcium and phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of PTH-alanine involve its absorption, distribution, metabolism, and excretion (ADME). After subcutaneous administration, PTH-alanine is absorbed into the bloodstream . The plasma concentration of PTH-alanine and its active N-terminal fragment increase proportionally with the dose . The half-life of PTH-alanine ranges from approximately 1.81 to 2.74 hours .

Result of Action

The primary result of PTH-alanine’s action is the elevation of the plasma ionized calcium concentration . It achieves this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-alanine reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

Biochemical Analysis

Biochemical Properties

PTH-alanine plays a crucial role in biochemical reactions, particularly in protein sequencing. It interacts with various enzymes and proteins during the Edman degradation process, a method used to identify amino acid sequences in proteins . The nature of these interactions is largely determined by the specific properties of the PTH-alanine molecule and the proteins it interacts with.

Molecular Mechanism

PTH-alanine exerts its effects at the molecular level through its involvement in the Edman degradation process. This process involves the sequential removal of amino acids from proteins, allowing for the identification of the amino acid sequence. PTH-alanine, as a derivative of the amino acid alanine, plays a key role in this process .

Temporal Effects in Laboratory Settings

The effects of PTH-alanine can change over time in laboratory settings, particularly in relation to its stability and degradation. As a component of the Edman degradation process, the stability of PTH-alanine can influence the accuracy and efficiency of protein sequencing .

Metabolic Pathways

PTH-alanine is involved in the metabolic pathway of protein sequencing, specifically the Edman degradation process . This process involves a series of reactions that sequentially remove amino acids from proteins, allowing for the identification of the amino acid sequence.

Properties

IUPAC Name

5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFPXALZVOKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962990
Record name 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-19-1
Record name 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4333-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-methyl-3-phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The first study [] mentions the use of C-reactive protein (CRP) as a marker of inflammation in hemodialysis patients treated with iron sucrose. Why is monitoring inflammation important in this context?

A1: Hemodialysis patients are known to have chronic inflammation, which contributes to various health problems, including cardiovascular disease and anemia []. Iron sucrose, while used to treat anemia, has the potential to worsen inflammation in some individuals. Monitoring CRP levels helps assess whether the treatment is exacerbating inflammation, which could negatively impact the patient's overall health.

Q2: The second study [] links vitamin D deficiency to increased inflammatory markers (ferritin, CRP) in COVID-19 patients. Could vitamin D deficiency play a similar role in the inflammatory profile of hemodialysis patients?

A2: This is an area that warrants further investigation. We know from [] that vitamin D deficiency is associated with heightened inflammation in the context of COVID-19. Hemodialysis patients are also prone to vitamin D deficiency. It's plausible that this deficiency could contribute to the chronic inflammation observed in these patients, but more research is needed to confirm this link.

Q3: Both studies [, ] look at multiple biomarkers (ferritin, CRP, etc.). What is the advantage of using a panel of biomarkers rather than relying on a single marker like CRP?

A3: Using a panel of biomarkers provides a more comprehensive picture of a patient's health status. Relying solely on CRP might not capture the full complexity of the inflammatory process or other underlying conditions. For instance, elevated ferritin in hemodialysis patients could indicate inflammation but also iron overload, which has its own set of complications []. Analyzing multiple biomarkers allows for a more nuanced and accurate assessment.

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